molecular formula C21H27F2N5O4S B10932098 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10932098
M. Wt: 483.5 g/mol
InChI Key: LHRCBKPMCCRKQT-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that contains multiple functional groups, including a difluoromethyl group, a dimethoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the sulfonamide moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as a precursor for the synthesis of novel pesticides or herbicides.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability, while the sulfonamide moiety provides potential for strong binding interactions with biological targets.

Properties

Molecular Formula

C21H27F2N5O4S

Molecular Weight

483.5 g/mol

IUPAC Name

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C21H27F2N5O4S/c1-14-20(15(2)28(25-14)21(22)23)33(29,30)27(13-17-11-24-26(3)12-17)9-8-16-6-7-18(31-4)19(10-16)32-5/h6-7,10-12,21H,8-9,13H2,1-5H3

InChI Key

LHRCBKPMCCRKQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C

Origin of Product

United States

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